![molecular formula C12H14N2O2 B6353528 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1049156-80-0](/img/structure/B6353528.png)
3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
“3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one” is a complex organic compound. It belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing three carbon atoms, and two adjacent nitrogen atoms . They have been shown to exhibit a wide variety of biological activities and are key structural motifs in several drugs currently on the market .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring, an ethyl group, and a 4-methoxyphenyl group . The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, pyrazoles in general can undergo a variety of chemical reactions. These include reactions with electrophiles, nucleophiles, and free radicals .Scientific Research Applications
3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is used in scientific research to study the mechanism of action and biochemical and physiological effects of certain drugs. It has been used in the study of the antiproliferative activity of some drugs, as well as the inhibition of cyclooxygenase-2 (COX-2) enzyme. It has also been used in the study of the anti-inflammatory effects of some drugs. Furthermore, it has been used to study the effects of some drugs on the central nervous system, such as the effects of the antidepressant drug, fluoxetine.
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been studied for their interesting pharmacological properties . They exhibit a broad spectrum of pharmacological activity such as antifungal, antibacterial, anti-inflammatory, and anticancer .
Mode of Action
Compounds with similar structures, such as triazoles, have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, apoptosis, and fungal infection .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential antifungal, antibacterial, anti-inflammatory, and anticancer effects .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments is that it is a small molecule that is relatively easy to synthesize. This makes it a cost-effective option for laboratory studies. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanism of action and effects of certain drugs. However, it is important to note that due to its small size, it may be difficult to accurately measure its effects in certain experiments.
Future Directions
There are several potential future directions for the use of 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in scientific research. One potential direction is to explore its potential applications in the treatment of certain types of cancer. Another potential direction is to further explore its potential antidepressant effects and its potential applications in the treatment of depression. Additionally, further research could be done to explore its potential anti-inflammatory effects and its potential applications in the treatment of inflammatory conditions. Finally, further research could be done to explore its potential applications in the study of the mechanism of action and biochemical and physiological effects of certain drugs.
Synthesis Methods
3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is synthesized via a condensation reaction between ethyl acetoacetate and 4-methoxyphenylhydrazine. The reaction is carried out in an aqueous solution of sodium carbonate and is heated at around 100°C. The reaction is then quenched with aqueous hydrochloric acid and the resulting solution is cooled and extracted with ethyl acetate. The organic layer is then washed with aqueous sodium bicarbonate and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography and the pure compound is obtained.
properties
IUPAC Name |
5-ethyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-8-12(15)14(13-9)10-4-6-11(16-2)7-5-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCTZUJYZHLKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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